molecular formula C8H5F3O2 B1346576 4-(Trifluoromethoxy)benzaldehyde CAS No. 659-28-9

4-(Trifluoromethoxy)benzaldehyde

Cat. No. B1346576
CAS RN: 659-28-9
M. Wt: 190.12 g/mol
InChI Key: XQNVDQZWOBPLQZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzaldehyde, also known as p-(trifluoromethoxy)benzaldehyde, is an aromatic aldehyde . It participates in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline .


Synthesis Analysis

The synthesis of 4-(Trifluoromethoxy)benzaldehyde involves a nucleophilic trifluoromethoxylation of alkyl halides . The reaction is run in DMC at 35°C with AgF2 as the reaction medium, Selectfluor as the oxidant, TFMS as the OCF3 source, CsF as the fluorine source, and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine as the ligand .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethoxy)benzaldehyde is C8H5F3O2 . The structure of this compound can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

4-(Trifluoromethoxy)benzaldehyde is a reactant that has been used in the preparation of N,N’-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents . It also participates in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

4-(Trifluoromethoxy)benzaldehyde plays a role in the synthesis of novel polymers. For instance, it has been used in the creation of highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers. These polymers exhibit excellent thermal stability and are highly fluorescent in both solution and thin film form, with solution quantum yields of 68 and 71% (Neilson, Budy, Ballato, & Smith, 2008).

In Organic Synthesis

The compound is utilized in secondary amide-based linkers for solid-phase organic synthesis. These linkers are useful in creating a variety of secondary amide derivatives through processes like reductive amination (Swayze, 1997).

Fluorescent Probes

4-(Trifluoromethoxy)benzaldehyde derivatives have been used to design ratiometric fluorescent probes. These probes, like 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, are employed for detecting cysteine and homocysteine, displaying a large emission shift upon addition of these substances (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).

Catalysts in Chemical Reactions

This compound is also pivotal in catalyst development. For example, NiFe2O4 nanoparticles, an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, were developed using a similar synthesis method (Iraqui, Kashyap, & Rashid, 2020).

Adsorption of Carbon Dioxide

Research has shown the application of fluorinated microporous polyaminals synthesized using 4-trifluoromethylbenzaldehyde for adsorbing carbon dioxide with high efficiency (Li, Zhang, & Wang, 2016).

Electroorganic Synthesis

In electroorganic synthesis, polymers containing derivatives of 4-(Trifluoromethoxy)benzaldehyde have been used as redox catalysts, facilitating reactions like the oxidation of benzylic alcohol to benzaldehyde (Wend & Steckhan, 1997).

Photocatalysis

The compound is integral in modifying graphitic carbon nitride for photocatalytic conversion of benzyl alcohol to benzaldehyde in environmentally friendly conditions (Lima, Silva, Silva, & Faria, 2017).

Safety And Hazards

4-(Trifluoromethoxy)benzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNVDQZWOBPLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216105
Record name p-(Trifluoromethoxy)benzaldehyde
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzaldehyde

CAS RN

659-28-9
Record name 4-(Trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Trifluoromethoxy)benzaldehyde
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Record name p-(Trifluoromethoxy)benzaldehyde
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Record name p-(trifluoromethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

Diisobutylaluminium hydride (11.8 ml. 1M solution in toluene) was added to a stirred solution of 4-cyanophenyl trifluoromethyl ether (2.0 g., Fairfield) in dry diethyl ether (100 ml.). The mixture was refluxed with stirring for 3 hours. The mixture was cooled and dioxane (5 ml.) containing water 1.0 ml.) was added. Dilute hydrochloric acid was added (60 ml. of 10% solution). The mixture was stirred for 30 minutes and extracted with diethyl ether. The ethereal extracts were washed with water and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo and the residue was purified by chromatography on silica, eluting with 9:1 hexane:diethyl ether. 4-Trifluoromethoxybenzaldehyde was obtained as a colourless liquid (1.65 g.).
Quantity
11.8 mL
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2 g
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5 mL
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Synthesis routes and methods II

Procedure details

The above alcohol was oxidised using the conditions of Swern (oxalyl chloride, 2.05 ml; dimethyl sulphoxide, 3.33 ml and triethylamine, 14.8 ml) in dichloromethane to give 4-trifluoromethoxy benzaldehyde (4 g). NMR 1H: 10.04(2H,s), 7.98(2H,d), 7.35(2H,d).
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Synthesis routes and methods III

Procedure details

A solution of 4-trifluoromethoxyiodobenzene (39.28 g.) in anhydrous diethyl ether (200 ml.) was added dropwise at -70° C. to n-butyl-lithium (96 ml. of a 1.6M solution in hexane) over 25 minutes. The solution was stirred for 30 minutes, and then dimethylformamide (14.83 g.) and anhydrous ether (50 ml.) were added over 15 minutes. After 1 hour, the solution was allowed to warm to -20° and was then hydrolysed by the addition of 3N hydrochloric acid (150 ml.). The organic layer was separated, and the aqueous layer was extracted twice with diethyl ether. The ether extracts were combined, washed with water, dried over magnesium sulphate and filtered, and the solvent was evaporated to give a yellow oil. Distillation of this oil gave 4-trifluoromethoxy benzaldehyde, b.p. 75°-7°/8 mm. of mercury, pressure.
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39.28 g
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200 mL
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14.83 g
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50 mL
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150 mL
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Synthesis routes and methods IV

Procedure details

To a solution of hexamethylenetetramine (300 g; 2.14 mole) in ethanol (900 ml) and water (600 ml) a mixture of α-bromo-4-trifluoromethoxytoluene and α,α-dibromo-4-trifluoromethoxytoluene (300 g; 1.11 mole; 76:24 mixture) is added. The reaction mixture is stirred and heated at reflux for 3 hours under a nitrogen atmosphere, and then stirred overnight at room temperature.
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300 g
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900 mL
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 3
4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 4
4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 5
4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethoxy)benzaldehyde

Citations

For This Compound
82
Citations
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
H Hamidian, R Tagizadeh, S Fozooni… - Bioorganic & medicinal …, 2013 - Elsevier
… of 4-aminohippuric acid and coupling with N,N-dimethylaniline, 1-naphthol and 2-naphthol and condensation with 4-fluoro benzaldehyde or 4-trifluoromethoxy benzaldehyde. The new …
Number of citations: 43 www.sciencedirect.com
N Fathima, MS Krishnamurthy… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C14H9F3N2O, the best planes of the benzimidazole group and benzene ring form a dihedral angle of 26.68 (3). In the crystal, N—H⋯N hydrogen bonds link the …
Number of citations: 8 scripts.iucr.org
BD Palmer, HS Sutherland, A Blaser… - Journal of Medicinal …, 2015 - ACS Publications
Novel extended side chain nitroimidazooxazine analogues featuring diverse linker groups between two aryl rings were studied as a potential strategy to improve solubility and oral …
Number of citations: 40 pubs.acs.org
A Blaser, BD Palmer, HS Sutherland… - Journal of Medicinal …, 2012 - ACS Publications
Analogues of clinical tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), in which the OCH 2 linkage was replaced …
Number of citations: 70 pubs.acs.org
S Mikami, M Kawasaki, S Ikeda, N Negoro… - Chemical and …, 2017 - jstage.jst.go.jp
… The solution of potassium cyanide (19.4 g, 299 mmol) in water (170 mL) at 50C was added dropwise to a solution of 4-trifluoromethoxy benzaldehyde (21) (34.1 mL, 239 mmol) and …
Number of citations: 15 www.jstage.jst.go.jp
MA Ali, R Ismail, SC Tan, MM Rosli… - … Section E: Structure …, 2011 - scripts.iucr.org
… A mixture of 2,3-dihydro-1H-indene-1-one (0.001 mmol) and 4-trifluoromethoxy benzaldehyde (0.001 mmol) was dissolved in methanol (10 ml) and 30% sodium hydroxide solution (5 ml…
Number of citations: 2 scripts.iucr.org
AM Thompson, PD O'Connor, AJ Marshall… - Journal of medicinal …, 2018 - ACS Publications
Discovery of the potent antileishmanial effects of antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines …
Number of citations: 48 pubs.acs.org
H Hamidian - BioMed Research International, 2013 - hindawi.com
… )oxazolones 4a–4f were synthesized by classical Erlenmeyer reaction, involving condensation of compounds 3a–3c with 4-fluorobenzaldehyde and 4-trifluoromethoxy benzaldehyde in …
Number of citations: 14 www.hindawi.com
J Cherian, I Choi, A Nayyar… - Journal of medicinal …, 2011 - ACS Publications
… 2-Cyclopropyloxy-4-trifluoromethoxy benzaldehyde (26) was synthesized in five steps (20) from ethyl-2-hydroxy-4-trifluoromethoxybenzoate (24). Alkylation of 24 with 1-bromo-2-…
Number of citations: 42 pubs.acs.org

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